molecular formula C20H22N2O3 B13371863 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide

Cat. No.: B13371863
M. Wt: 338.4 g/mol
InChI Key: JEBATQOAFUAFPZ-UHFFFAOYSA-N
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Description

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclopropylcarbonyl group, an amino group, and an ethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylcarbonyl Intermediate: The cyclopropylcarbonyl group is introduced through a reaction between cyclopropylcarbonyl chloride and an appropriate amine under basic conditions.

    Amination Reaction: The intermediate is then reacted with 3-amino-2-methylphenol to form the desired amine derivative.

    Ethoxybenzamide Formation: Finally, the ethoxybenzamide moiety is introduced through a coupling reaction with 2-ethoxybenzoic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide
  • N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide
  • N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-methoxybenzamide

Uniqueness

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-ethoxybenzamide

InChI

InChI=1S/C20H22N2O3/c1-3-25-18-10-5-4-7-15(18)20(24)22-17-9-6-8-16(13(17)2)21-19(23)14-11-12-14/h4-10,14H,3,11-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

JEBATQOAFUAFPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C

Origin of Product

United States

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